molecular formula C13H10N2O4S B5885243 3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID

Cat. No.: B5885243
M. Wt: 290.30 g/mol
InChI Key: XSVZJNORSNOXLH-UHFFFAOYSA-N
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Description

3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is an organic compound with the molecular formula C14H13N3O3S. This compound is characterized by the presence of a benzoic acid moiety linked to a furylcarbonyl group through a carbothioyl linkage. It is a rare and unique chemical often used in early discovery research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID typically involves the reaction of 2-furylcarbonyl chloride with 3-aminobenzoic acid in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent decomposition of the reactants .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for larger quantities while maintaining the purity and yield of the product .

Chemical Reactions Analysis

Types of Reactions

3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is not fully understood. it is believed to interact with specific molecular targets through its functional groups. The furylcarbonyl and carbothioyl groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-({[(2-FURYLCARBONYL)AMINO]CARBOTHIOYL}AMINO)BENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for diverse chemical modifications, making it a versatile compound in research and development .

Properties

IUPAC Name

3-(furan-2-carbonylcarbamothioylamino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2O4S/c16-11(10-5-2-6-19-10)15-13(20)14-9-4-1-3-8(7-9)12(17)18/h1-7H,(H,17,18)(H2,14,15,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSVZJNORSNOXLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=S)NC(=O)C2=CC=CO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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